Methyl 3-acetamido-5-nitrothiophene-2-carboxylate
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Description
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate (MANT-C) is an important synthetic intermediate in the chemical synthesis of various organic compounds. It is also a promising drug lead molecule due to its diverse applications in scientific research and its potential for development as a drug.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate serves as an integral building block in various chemical syntheses. For instance, it has been utilized in the first synthesis of novel 3-acetyl-2-aminothiophenes using the Gewald reaction, highlighting its role as a precursor in synthesizing thiophene-based compounds, which are significant in the development of thiophene azo dyes and other chemical entities (Eller & Holzer, 2006). Moreover, the compound has been employed in the synthesis of various substituted 3-aminothiophene-2-carboxylate derivatives, demonstrating its versatility as a chemical intermediate (Chavan et al., 2016).
Biomedical Research
In biomedical research, this compound has been used in the synthesis of constrained tryptophan analogues. These analogues are important in exploring the biological activities and structural properties of proteins and peptides. The synthesis involves a Lewis acid-catalyzed diastereoselective cycloaddition, leading to methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives (Rossi et al., 2015). Furthermore, the compound's derivatives have shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, indicating its potential in developing novel antimicrobial agents (Kairytė et al., 2022).
Material Science
In the field of material science, this compound has been used in the development of responsive DNA-binding polymers. A cationic polythiophene derivative was synthesized using post-polymerization functionalizations of poly(methyl 2-(thiophen-3-yl)acetate), which binds DNA and forms polyplexes, suggesting its potential use in gene delivery systems (Carreon et al., 2014).
properties
IUPAC Name |
methyl 3-acetamido-5-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c1-4(11)9-5-3-6(10(13)14)16-7(5)8(12)15-2/h3H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPJTIGJPWASOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513513 |
Source
|
Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80615-54-9 |
Source
|
Record name | Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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